Piperidine-1-valeronitrile
Overview
Description
Piperidine-1-valeronitrile, also known as PVPN, is a chemical compound with the molecular formula C10H17N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Piperidine-1-valeronitrile, also known as 5-piperidin-1-ylpentanenitrile, is a compound that has been studied for its potential therapeutic properties. Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects
Mode of Action
Piperidine derivatives have been found to interact with various enzymes, receptors, transport systems, and voltage-gated ion channels These interactions can lead to changes in cellular processes and physiological responses
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc
Pharmacokinetics
The ADME properties of a drug molecule are crucial for its bioavailability and therapeutic efficacy
Result of Action
Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells
Biochemical Analysis
Biochemical Properties
Piperidine-1-valeronitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction involves the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product . This interaction highlights the compound’s potential in influencing metabolic pathways and drug metabolism.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell viability, proliferation, and apoptosis. For example, in vitro studies have demonstrated that this compound can enhance reactive oxygen species (ROS) production and caspase-3 activation, leading to phenotypic changes in cells . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit certain enzymes, such as cytochrome P450, by binding to their active sites . This binding leads to enzyme inhibition, which can alter metabolic pathways and gene expression. Additionally, this compound has been shown to interact with transcription factors and signaling molecules, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable for extended periods, allowing for prolonged observation of its effects . Its degradation products may also have significant biological activities, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain physiological functions, such as memory performance and neuroprotection . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes ring contraction mediated by cytochrome P450, leading to the formation of pyrrolidine derivatives . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported across cell membranes and distributed to different cellular compartments . It has been observed to attain its highest concentration in the stomach and small intestine, with traces detected in the kidney, spleen, and serum . These distribution patterns are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell, influenced by targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-1-valeronitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with valeronitrile under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that include the purification of intermediates and the use of advanced catalytic systems to enhance yield and purity. The exact methods may vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: Piperidine-1-valeronitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Piperidine-1-valeronitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Piperidine-1-valeronitrile can be compared with other similar compounds, such as:
Piperine: An alkaloid with a piperidine nucleus, known for its bio-enhancing properties.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Pyridine: Another nitrogen-containing heterocycle, used in various chemical and pharmaceutical applications.
This compound is unique due to its specific structural features and reactivity, which make it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
5-piperidin-1-ylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-7-3-1-4-8-12-9-5-2-6-10-12/h1-6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSRLFIEZWQEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197110 | |
Record name | Piperidine-1-valeronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4734-49-0 | |
Record name | 1-Piperidinepentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4734-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinepentanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004734490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidinevaleronitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine-1-valeronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-1-valeronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Piperidinepentanenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K863RVK4W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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